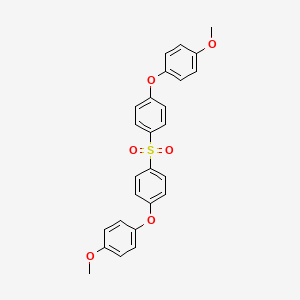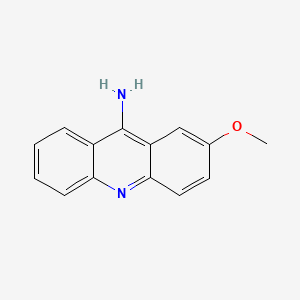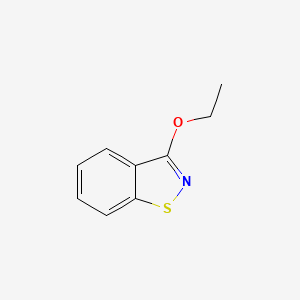
3beta,17,21-Trihydroxypregn-5-en-20-one 3,21-di(acetate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3beta,17,21-Trihydroxypregn-5-en-20-one 3,21-di(acetate): is a complex organic compound with a unique structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3beta,17,21-Trihydroxypregn-5-en-20-one 3,21-di(acetate) typically involves multi-step organic reactions. The starting materials are often steroids or related compounds, which undergo a series of functional group transformations, including acetylation, hydroxylation, and oxidation. The reaction conditions vary depending on the specific synthetic route but generally involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. Industrial methods also focus on optimizing the cost-effectiveness and environmental impact of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
3beta,17,21-Trihydroxypregn-5-en-20-one 3,21-di(acetate): undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The oxo group can be reduced to hydroxyl groups.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the oxo group may yield secondary alcohols.
Wissenschaftliche Forschungsanwendungen
3beta,17,21-Trihydroxypregn-5-en-20-one 3,21-di(acetate): has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 3beta,17,21-Trihydroxypregn-5-en-20-one 3,21-di(acetate) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and altering cellular signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.
Vergleich Mit ähnlichen Verbindungen
3beta,17,21-Trihydroxypregn-5-en-20-one 3,21-di(acetate): can be compared with other similar compounds, such as:
Steroids: Similar in structure but may differ in functional groups and biological activity.
Terpenoids: Share some structural features but have different biosynthetic origins and functions.
Phenanthrenes: Similar polycyclic structure but differ in functional groups and reactivity.
The uniqueness of 3beta,17,21-Trihydroxypregn-5-en-20-one 3,21-di(acetate)
Eigenschaften
CAS-Nummer |
3517-42-8 |
|---|---|
Molekularformel |
C25H36O6 |
Molekulargewicht |
432.5 g/mol |
IUPAC-Name |
[2-(3-acetyloxy-17-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate |
InChI |
InChI=1S/C25H36O6/c1-15(26)30-14-22(28)25(29)12-9-21-19-6-5-17-13-18(31-16(2)27)7-10-23(17,3)20(19)8-11-24(21,25)4/h5,18-21,29H,6-14H2,1-4H3 |
InChI-Schlüssel |
OTNAVSJAMNLXPF-UHFFFAOYSA-N |
SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C)O |
Kanonische SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C)O |
| 3517-42-8 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methyl-N-[4-[[(E)-N'-nitrocarbamimidoyl]amino]phenyl]benzamide](/img/structure/B1655272.png)

![2-[2-(Methylsulfanyl)pyrimidin-4-yl]-1-phenylethan-1-one](/img/structure/B1655275.png)


![2,4-Bis(2-chlorophenyl)-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1655278.png)
![2,4-Bis(4-methoxyphenyl)-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1655279.png)


![1-Ethoxy-4-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]benzene](/img/structure/B1655286.png)
![4-[(E)-2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]ethenyl]phenol](/img/structure/B1655287.png)
![8-Ethyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B1655288.png)

![Benzyl (2R)-2-{[(benzyloxy)carbonyl]amino}-4-oxobutanoate](/img/structure/B1655292.png)
